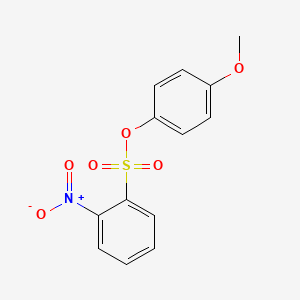
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide, also known as LSN2424100, is a novel small molecule compound that has been synthesized and investigated for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide binds to the ATP-binding site of Akt and inhibits its phosphorylation, leading to the downregulation of downstream targets such as mTOR, p70S6K, and 4EBP1. This results in the inhibition of protein synthesis and cell cycle progression, leading to cell death.
Biochemical and Physiological Effects
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets such as p70S6K and 4EBP1. This results in the inhibition of protein synthesis and cell cycle progression, leading to cell death. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide also induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2 and XIAP. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. One limitation of using 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in lab experiments is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide. One direction is to further elucidate its mechanism of action and downstream targets. Another direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more efficient synthesis methods and analogs of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide could lead to improved potency and selectivity.
Synthesemethoden
The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide involves the condensation reaction between 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide and 3-hydroxybenzaldehyde in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is moderate, ranging from 40-60%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vitro and in vivo. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(3-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15,26H,2,4,9,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOLWHDNJSQQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide | |
CAS RN |
452089-93-9 |
Source


|
| Record name | N'-(3-HO-BENZYLIDENE)-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

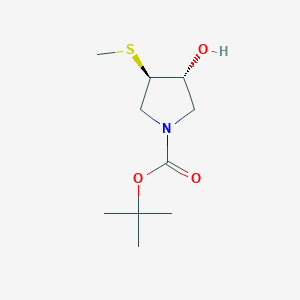
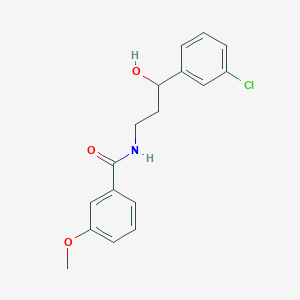
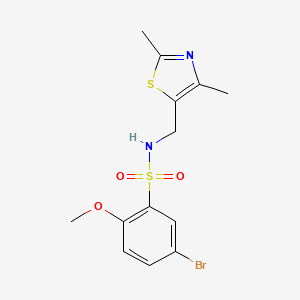

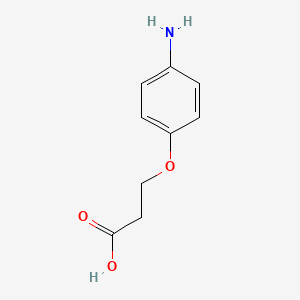

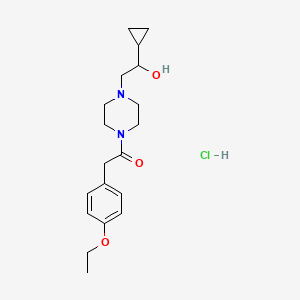


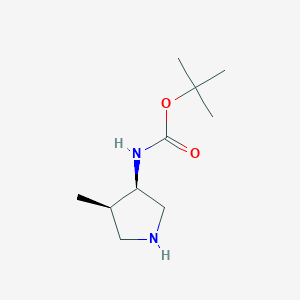

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)
